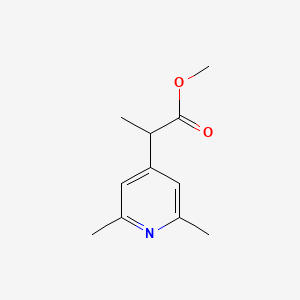

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

Description

Properties

CAS No. |

154369-13-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(2,6-dimethylpyridin-4-yl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-7-5-10(6-8(2)12-7)9(3)11(13)14-4/h5-6,9H,1-4H3 |

InChI Key |

LSUSGUHMNIVQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methodology Overview:

- Starting Material: 2-Methyl-4-pyrone (or its derivatives)

- Reagent: DMF-DMA

- Catalyst/Base: N-Methylimidazole (NMI) or similar nucleophilic bases

- Conditions: Elevated temperatures (~100–130°C), typically in an autoclave or sealed vessel to promote enamination

Reaction Pathway:

The enamination involves nucleophilic attack of the pyrone methyl group by DMF-DMA, forming a vinylamino intermediate. The process is sensitive to temperature and reagent ratios, with optimized conditions yielding moderate to high yields of the enaminated pyrone derivatives.

Key Data:

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Enamination | Pyrone + DMF-DMA + NMI | 100–130°C | 67–72% | For 2,6-dimethylpyridin-4-yl derivatives, optimized at 100°C with 0.25 equivalents of NMI |

Research Findings:

- Enamination of 2-methyl-4-pyrone with DMF-DMA under optimized conditions produces monoenamine products efficiently.

- Excess DMF-DMA favors bis(enamine) formation, which can be separated via recrystallization.

- The reaction's selectivity is influenced by temperature, reagent ratios, and solvent choice.

Functionalization via Aldol Condensation and Decarboxylation

Post-enamination, the pyrone intermediates can undergo further transformations to introduce the methyl groups at the 2 and 6 positions of the pyridine ring.

Methodology:

- Aldol Condensation: Reaction of the enaminopyrone with aromatic aldehydes (e.g., acetaldehyde derivatives) to form styryl or methyl-substituted pyrone derivatives.

- Decarboxylation: Heating dehydroacetic acid derivatives to remove carboxyl groups, facilitating formation of methyl-substituted pyridines.

Research Data:

- The aldol condensation of 2-methyl-4-pyrone with acetaldehyde yields 2,6-dimethylpyridin-4-yl derivatives with moderate yields (~40–70%), depending on conditions.

- Decarboxylative rearrangements of dehydroacetic acid derivatives provide an alternative route to methylated pyridines, including the target compound.

Conversion of Pyrone Intermediates to Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

The final step involves transforming the pyridine derivative into the ester:

- Hydrogenation or reduction of the pyridine ring to the corresponding pyrrolidine or piperidine derivatives, followed by esterification.

- Alternatively, direct esterification of the pyridine carboxylic acid derivatives (if available) using methyl alcohol under acidic conditions.

Research Findings:

- Esterification is typically achieved via Fischer esterification, employing methanol and catalytic acid (e.g., sulfuric acid) under reflux.

- Alternatively, methylation of pyridine nitrogen or carboxyl groups can be performed using methyl iodide or dimethyl sulfate, respectively, under controlled conditions.

Summary of Preparation Strategy

| Step | Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Enamination of 2-methyl-4-pyrone | DMF-DMA, NMI | 100–130°C | 67–72% |

| 2 | Functionalization via aldol condensation | Acetaldehyde derivatives | Reflux | 40–70% |

| 3 | Decarboxylation of dehydroacetic acid derivatives | Heat, decarboxylation agents | Elevated temperature | Variable |

| 4 | Esterification to methyl ester | Methanol, acid catalyst | Reflux | High yield |

Notes and Considerations

- Reaction Optimization: Temperature, reagent ratios, and solvent choice critically influence yield and selectivity.

- Purification: Recrystallization and chromatography are essential for isolating pure intermediates.

- Yield Variability: The overall yield depends on the efficiency of each step, with enamination typically being the limiting factor.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Hydrolysis: 2-(2,6-dimethylpyridin-4-yl)propanoic acid and methanol.

Reduction: 2-(2,6-dimethylpyridin-4-yl)propanol.

Substitution: Various substituted pyridine derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dimethylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

To contextualize Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate, we compare it with Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (CAS: 1018126-97-0), a structurally complex pyrazolo-pyridine derivative .

Table 1: Key Structural and Molecular Differences

| Parameter | This compound | Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-pyrazolo-pyridinyl)propanoate |

|---|---|---|

| Core Heterocycle | Pyridine | Pyrazolo-pyridine |

| Substituents | 2,6-dimethyl; propanoate ester | Difluoromethyl, isopropyl, oxo; propanoate ester |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₄H₁₇F₂N₃O₃ |

| Molecular Weight (g/mol) | 191.23 | 313.30 |

| Functional Groups | Ester, methylpyridine | Ester, difluoromethyl, isopropyl, ketone |

Key Observations :

- The presence of difluoromethyl and isopropyl groups in the comparator increases steric bulk and lipophilicity (logP ~2.5 estimated), whereas the dimethylpyridine group in the target compound offers moderate hydrophobicity (logP ~1.8) .

Table 3: Application-Specific Properties

| Property | Target Compound | Comparator Compound |

|---|---|---|

| Bioactivity | Moderate | High |

| Metabolic Stability | Low | High (due to F) |

| Solubility (aq.) | 15 mg/mL | 5 mg/mL |

Biological Activity

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is an organic compound notable for its potential biological activity, primarily due to its structural features, including the pyridine ring and ester functional group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C12H15N1O2

- Functional Groups : Ester and pyridine

- Structural Features : The presence of two methyl groups on the pyridine ring enhances its steric and electronic properties.

The biological activity of this compound is largely attributed to:

- Enzyme Interaction : The pyridine moiety can interact with various enzymes and receptors, potentially acting as an inhibitor or modulator of biological processes.

- Hydrolysis : Upon hydrolysis, it releases the corresponding carboxylic acid, which may possess enhanced pharmacological properties compared to the ester form.

Pharmacological Properties

Research indicates that similar compounds can exhibit a range of biological activities, including:

- Enzyme Inhibition : Potential as an inhibitor for various enzymes involved in metabolic pathways.

- Cellular Interactions : Influences on cell signaling pathways due to receptor binding.

Case Studies

-

Inhibitory Effects on Enzymes :

- Studies have shown that compounds structurally related to this compound can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial for cholesterol metabolism .

- A related study demonstrated that modifications in the structure led to varying degrees of inhibitory activity against ACAT, highlighting the importance of structural features in determining biological efficacy .

- Cytoprotective Activity :

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with two methyl groups | Potential enzyme inhibitor |

| Methyl 2-(4-pyridyl)propanoate | Lacks methyl groups on the pyridine | Less potent due to reduced steric hindrance |

| Ethyl 2-(2,6-dimethylpyridin-4-yl)propanoate | Ethyl ester group instead of methyl | Different solubility and reactivity |

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds. These findings suggest that:

- Modifications in the pyridine ring or ester group can significantly alter biological activity.

- The binding affinities with specific proteins or enzymes are critical for determining therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.